molecular formula C9H12S B3054268 Benzene, [2-(methylthio)ethyl]- CAS No. 5925-63-3

Benzene, [2-(methylthio)ethyl]-

Cat. No.: B3054268
CAS No.: 5925-63-3
M. Wt: 152.26 g/mol
InChI Key: HGRRXPWBICNVPC-UHFFFAOYSA-N
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Description

Benzene, [2-(methylthio)ethyl]-: is an organic compound with the molecular formula C9H12S It is a derivative of benzene where a [2-(methylthio)ethyl] group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [2-(methylthio)ethyl]- can be achieved through several methods. One common approach involves the alkylation of benzene with [2-(methylthio)ethyl] chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of Benzene, [2-(methylthio)ethyl]- may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Benzene, [2-(methylthio)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of catalysts like iron or aluminum chloride.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioether derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, [2-(methylthio)ethyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of aromatic substitution reactions and the effects of thioether groups on reactivity.

    Biology: The compound can be used to study the interactions of thioether-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar natural products.

    Medicine: Research into the potential therapeutic applications of Benzene, [2-(methylthio)ethyl]- and its derivatives is ongoing. It may have potential as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of Benzene, [2-(methylthio)ethyl]- involves its interaction with various molecular targets The thioether group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules

Comparison with Similar Compounds

    Benzene, [2-(methylthio)ethenyl]-: This compound has a similar structure but with a double bond in the side chain.

    Benzene, [2-(methylthio)propyl]-: This compound has an additional carbon in the side chain.

    Benzene, [2-(methylthio)butyl]-: This compound has two additional carbons in the side chain.

Uniqueness: Benzene, [2-(methylthio)ethyl]- is unique due to its specific side chain length and the presence of the thioether group

Properties

IUPAC Name

2-methylsulfanylethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRRXPWBICNVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338321
Record name Benzene, [2-(methylthio)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5925-63-3
Record name Benzene, [2-(methylthio)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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